4-Chloro-7-fluoro-6-methoxyquinazoline CAS number
4-Chloro-7-fluoro-6-methoxyquinazoline CAS number
An In-Depth Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-7-fluoro-6-methoxyquinazoline, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a scaffold for kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and detailed protocols to support laboratory work and drug discovery programs.
Introduction and Strategic Importance
4-Chloro-7-fluoro-6-methoxyquinazoline (CAS No. 159768-48-6 ) is a substituted quinazoline that has emerged as a valuable building block in the synthesis of pharmacologically active molecules.[1] The quinazoline core is a privileged scaffold found in numerous FDA-approved drugs, particularly in oncology. These derivatives are well-known for their ability to act as protein kinase inhibitors.[2] The specific substitution pattern of this compound—a reactive chlorine atom at the 4-position, and modulating fluoro and methoxy groups on the benzene ring—makes it an exceptionally versatile precursor for creating diverse chemical libraries for drug screening.
The chlorine atom at the C4 position is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, most commonly amines. This reaction is the cornerstone of its utility, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR). The fluoro and methoxy groups at the C7 and C6 positions, respectively, play a crucial role in modulating the electronic properties of the quinazoline ring and provide additional vectors for interaction with target proteins, thereby influencing the potency and selectivity of the final compounds.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. The key properties of 4-Chloro-7-fluoro-6-methoxyquinazoline are summarized below.
| Property | Value | Source |
| CAS Number | 159768-48-6 | BLDpharm[1] |
| Molecular Formula | C9H6ClFN2O | Calculated |
| Molecular Weight | 212.61 g/mol | Calculated |
| IUPAC Name | 4-chloro-7-fluoro-6-methoxyquinazoline | N/A |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) | General knowledge |
Synthesis Pathway and Mechanistic Considerations
The synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline is a multi-step process that typically begins with a substituted anthranilic acid. A common synthetic route involves the initial formation of a quinazolinone intermediate, followed by chlorination to yield the target compound. A related nitro-precursor, 4-chloro-7-fluoro-6-nitroquinazoline, is an important medicinal intermediate whose synthesis has been optimized to improve yield and purity over traditional methods.[3]
A plausible synthetic workflow is outlined below. The process begins with 2-amino-4-fluoro-5-methoxybenzoic acid, which undergoes cyclization with formamide to produce the quinazolinone core. The final step is a chlorination reaction, typically using phosphoryl chloride (POCl3) or thionyl chloride (SOCl2), to convert the hydroxyl group of the quinazolinone into the reactive chloro group at the 4-position.
Caption: Synthetic workflow for 4-Chloro-7-fluoro-6-methoxyquinazoline.
Causality of Experimental Choices:
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Cyclization: The use of formamide serves as both a reactant and a solvent, providing the single carbon atom required to form the pyrimidine ring of the quinazoline system. Heat is applied to drive the condensation and subsequent cyclization.
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Chlorination: Phosphoryl chloride is a highly effective and common reagent for converting ketones or hydroxyls on heterocyclic rings into chlorides. It acts as both a dehydrating agent and a chloride source. The reaction is typically performed under reflux to ensure complete conversion.
Core Application: A Scaffold for Kinase Inhibitors
The primary utility of 4-Chloro-7-fluoro-6-methoxyquinazoline lies in its role as a scaffold for synthesizing potent kinase inhibitors. The quinazoline core mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of various kinases. The C4 position is strategically positioned to project a substituent into the solvent-exposed region of the kinase cleft, enabling the modulation of selectivity and potency.
The general workflow for utilizing this scaffold is a nucleophilic aromatic substitution reaction, as depicted below.
Caption: Role of the scaffold in generating kinase inhibitor libraries.
This strategy has been successfully employed to develop numerous potent inhibitors. For instance, the N-(3-chloro-4-fluorophenyl)quinazolin-4-amine framework is found in several FDA-approved drugs for non-small cell lung cancer, such as gefitinib and afatinib, which are potent EGFR inhibitors.[2] The synthesis of these complex molecules often relies on intermediates structurally related to 4-Chloro-7-fluoro-6-methoxyquinazoline.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol provides a representative procedure for the nucleophilic substitution reaction, a cornerstone of this scaffold's application.
Objective: To synthesize N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine from 4-Chloro-7-fluoro-6-methoxyquinazoline and 3-chloro-4-fluoroaniline.
Materials:
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4-Chloro-7-fluoro-6-methoxyquinazoline (1.0 equiv)
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3-chloro-4-fluoroaniline (1.1 equiv)
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Isopropanol (or other suitable solvent like n-butanol)
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Hydrochloric acid (catalytic amount, e.g., a few drops of concentrated HCl)
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Stir bar, round-bottom flask, condenser, heating mantle
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Thin Layer Chromatography (TLC) plate and developing system (e.g., 1:1 Ethyl Acetate:Hexanes)
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Chloro-7-fluoro-6-methoxyquinazoline (e.g., 2.13 g, 10 mmol).
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Solvent and Reagent Addition: Add isopropanol (50 mL) to the flask. Stir the mixture to achieve a suspension. Add 3-chloro-4-fluoroaniline (e.g., 1.60 g, 11 mmol).
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Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture. The acid protonates the quinazoline nitrogen, activating the ring towards nucleophilic attack.
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Heating: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-6 hours.
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Monitoring: Monitor the reaction progress using TLC. The disappearance of the starting chloro-quinazoline spot indicates reaction completion.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol to remove any unreacted aniline, followed by a wash with diethyl ether.
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Purification (if necessary): The product can be further purified by recrystallization or by converting the salt to the free base using a mild aqueous base (e.g., sodium bicarbonate solution) followed by extraction and crystallization.
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Characterization: Confirm the structure of the final product using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Safety and Handling
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Handling Recommendations:
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Always handle this compound in a well-ventilated fume hood.
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Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-7-fluoro-6-methoxyquinazoline is a high-value chemical intermediate whose strategic importance in drug discovery, particularly in the development of kinase inhibitors, cannot be overstated. Its well-defined reactivity at the C4 position, coupled with the modulating effects of its substituents, provides medicinal chemists with a robust and versatile platform for synthesizing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development settings.
References
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Rlavie. CAS 612501-52-7 | 4-(3-Chloro-2-Fluoroanilino)-6-Hydroxy-7-Methoxyquinazoline. Available from: [Link]
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PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358. Available from: [Link]
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MDPI. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Available from: [Link]
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PubChem. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364. Available from: [Link]
- Google Patents. CN101348471B - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
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ResearchGate. (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Available from: [Link]
- Google Patents. WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
-
Chemsigma. 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline [612501-52-7]. Available from: [Link]
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PubChemLite. 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O). Available from: [Link]
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PubChemLite. 4-chloro-7-fluoroquinazolin-6-ol (C8H4ClFN2O). Available from: [Link]
- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
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National Institutes of Health. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available from: [Link]
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MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Available from: [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
Sources
- 1. 159768-48-6|4-Chloro-7-Fluoro-6-Methoxy-quinazoline|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
